molecular formula C12H13N3O3 B2820876 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 897616-56-7

2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2820876
CAS No.: 897616-56-7
M. Wt: 247.254
InChI Key: VOKWCCQJEKCGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a methoxyacetamide group and a 2-methyl group. The pyrido[1,2-a]pyrimidinone scaffold is associated with kinase inhibition activity, as seen in compounds like tivozanib (a VEGFR-2 inhibitor) . The acetamide linkage at the 3-position is critical for hydrogen bonding interactions, while the methoxy group may enhance solubility or modulate steric effects.

Properties

IUPAC Name

2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(14-10(16)7-18-2)12(17)15-6-4-3-5-9(15)13-8/h3-6H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKWCCQJEKCGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-4-oxopyrido[1,2-a]pyrimidine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is its antimicrobial properties. Various studies have reported that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • Butani et al. (2020) conducted a study on synthesized compounds related to pyrido[1,2-a]pyrimidin-4-one structures. They evaluated the antimicrobial activity of these compounds against several bacterial strains and found that certain derivatives demonstrated notable effectiveness in inhibiting bacterial growth .
  • In another study by Raache et al., fluorinated derivatives of pyrido[1,2-a]pyrimidine were tested for their antibacterial activity against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had comparable efficacy to standard antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has also been explored. Research indicates that compounds within this chemical class may inhibit cancer cell proliferation through various mechanisms.

Research Findings:

  • A review highlighted the dual role of small molecular weight bioactive compounds derived from microbial origins as both antimicrobial agents and potential anticancer therapeutics . The structural characteristics of pyrido[1,2-a]pyrimidine derivatives contribute to their ability to interfere with cancer cell metabolic pathways.

Synthesis and Structural Modifications

The synthesis of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves various chemical reactions, including acylation and condensation processes. The modification of this compound can lead to enhanced biological activities.

Synthesis Overview:

The compound is synthesized through a series of reactions involving substituted aromatic acids and thionyl chloride, followed by purification methods such as thin-layer chromatography (TLC) and column chromatography .

Comparative Data Table

The following table summarizes the biological activities and chemical properties of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivitySynthesis MethodReference
2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamideModerate to HighPromisingAcylation with thionyl chloride
Fluorinated derivativesHighModerateReaction with fluorinated reagents
Methyl 4-oxo-pyrido[1,2-a]pyrimidine derivativesVariableHighMulti-step synthesis

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name / Code Core Structure Substituents / Modifications H-Bond Donors/Acceptors Rotatable Bonds Potential Applications Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(2-methoxyacetamide), 2-methyl 1 donor, 5 acceptors 5 Kinase inhibition (hypothesized)
ZINC33268577 Pyrido[1,2-a]pyrimidin-4-one 3-bromo, 4-methylphenoxy, 9-methyl 1 donor, 5 acceptors 5 VEGFR-2 inhibition (similar to tivozanib)
ZINC1162830 Phenylacetamide 2-chlorophenoxy, 3-(1,3-dioxoisoindolyl) 1 donor, 5 acceptors 7 Kinase inhibition (lower specificity)
BI81805 Pyrido[1,2-a]pyrimidin-4-one 3-(2-naphthalen-2-yloxyacetamide), 2-methyl 1 donor, 5 acceptors 6 Kinase inhibition (steric bulk may reduce binding)
N-{2-Methyl-4-Oxo...Propanamide (CM639171) Pyrido[1,2-a]pyrimidin-4-one 3-(3,3-diphenylpropanamide), 2-methyl 1 donor, 4 acceptors 4 Reduced solubility due to diphenyl group

Key Observations:

  • Substituent Impact:
    • The methoxy group in the target compound may improve aqueous solubility compared to BI81805’s naphthalen-2-yloxy group, which introduces hydrophobicity .
    • The 2-methyl group in the target compound likely enhances metabolic stability compared to analogs lacking this substituent (e.g., ZINC1162830) .
    • Rotatable Bonds: The target compound (5 rotatable bonds) offers intermediate flexibility compared to ZINC1162830 (7 bonds) and BI81805 (6 bonds), balancing conformational freedom and binding entropy .

Q & A

Basic: What are the optimal synthetic routes for 2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves a multi-step process starting from 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. A common approach is the condensation of this precursor with 2-methoxyacetyl chloride in the presence of triethylamine (base catalyst) under reflux in dichloromethane . Key considerations include:

  • Temperature Control: Maintain reflux conditions (~40°C) to ensure complete reaction while avoiding thermal decomposition.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product with >95% purity .
  • Yield Optimization: Pre-drying reagents and solvents (e.g., molecular sieves for dichloromethane) improves yield by minimizing hydrolysis side reactions .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is essential for unambiguous characterization:

Technique Key Data Points Example from Evidence
¹H/¹³C NMR Chemical shifts for methoxy (δ ~3.8 ppm), pyrimidinone carbonyl (δ ~165 ppm), and acetamide NH (δ ~9.8 ppm) . reports NH resonance at δ 10.06 ppm in DMSO-d₆.
IR Spectroscopy Bands for carbonyl (1667–1680 cm⁻¹) and amide (3468 cm⁻¹) groups .
Mass Spectrometry Molecular ion peak ([M+H]⁺) at m/z matching C₁₃H₁₅N₃O₃ (theoretical m/z 261.11) .
Elemental Analysis Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced: How can researchers investigate the reaction mechanisms of oxidation and substitution at the methoxyacetamide moiety?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via HPLC under varying pH and temperature to determine rate constants. For oxidation with KMnO₄, pseudo-first-order kinetics are expected in acidic conditions .
  • Isotopic Labeling: Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation into oxidized products via mass spectrometry .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for nucleophilic substitution, identifying steric effects from the pyrido[1,2-a]pyrimidine core .

Advanced: What strategies are recommended for evaluating the compound’s bioactivity against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (e.g., ATPase-Glo™). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .
  • In Silico Docking: Use AutoDock Vina to predict binding poses in the active site of homology-modeled targets (e.g., PARP-1) .

Advanced: How can solubility limitations of this compound be addressed in preclinical studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, achieving solubility up to 5 mg/mL .
  • Prodrug Derivatization: Introduce phosphate esters at the methoxy group to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

Advanced: What computational tools are most effective for predicting structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • QSAR Modeling: Develop 2D descriptors (e.g., LogP, polar surface area) using Schrödinger’s QikProp to correlate substituent effects with bioactivity .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess interactions with target proteins .
  • ADMET Prediction: Use SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Advanced: How should researchers resolve contradictions in reported substitution reactivities at the pyrido[1,2-a]pyrimidine core?

Methodological Answer:

  • Reproducibility Checks: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere for reduction reactions) to isolate variables .
  • Cross-Validation: Compare XRD crystal structures with computed electrostatic potential maps to verify regioselectivity trends .
  • Meta-Analysis: Systematically review literature (e.g., Web of Science) to identify consensus on steric/electronic effects of 2-methyl vs. 7-methyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.